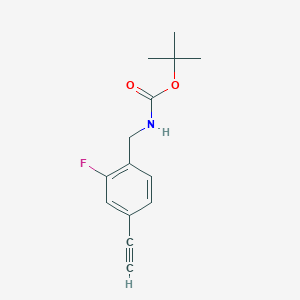

tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(4-ethynyl-2-fluorophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO2/c1-5-10-6-7-11(12(15)8-10)9-16-13(17)18-14(2,3)4/h1,6-8H,9H2,2-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRSBZYKNYMHDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C#C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Features and Retrosynthetic Analysis

The molecule contains three critical functional groups: a tert-butyl carbamate moiety, a fluorinated benzyl group, and an ethynyl substituent. Retrosynthetic analysis suggests the following disconnections:

-

Carbamate Formation : The tert-butoxycarbonyl (Boc) group can be introduced via reaction of the benzylamine intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Ethynyl Group Installation : The ethynyl substituent at the para position of the fluorobenzene ring is typically introduced via Sonogashira coupling between a halogenated aromatic precursor and a terminal alkyne.

-

Fluorine Incorporation : The ortho-fluorine atom is often introduced early in the synthesis through directed ortho-metalation or halogen exchange reactions, though some routes start with commercially available fluorinated building blocks.

Comparative Synthesis Routes

Three primary routes have been documented in the literature:

Route A: Sequential Functionalization of Fluorobenzene Derivatives

This approach begins with 2-fluoro-4-iodobenzylamine as the starting material:

-

Sonogashira Coupling : Reaction with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₂Cl₂/CuI catalyst system yields 4-ethynyl-2-fluorobenzylamine.

-

Boc Protection : Treatment with Boc₂O in THF using DMAP as a catalyst forms the target carbamate.

Key Advantage: High regioselectivity for ethynyl group placement.

Limitation: Requires handling of air-sensitive palladium catalysts.

Route B: Late-Stage Carbamate Formation

An alternative method starts with pre-formed ethynyl-fluorobenzene derivatives:

-

Benzyl Bromide Preparation : 4-Ethynyl-2-fluorotoluene is brominated using N-bromosuccinimide (NBS) under radical conditions.

-

Ammonolysis : Reaction with aqueous ammonia generates 4-ethynyl-2-fluorobenzylamine.

-

Boc Protection : Similar to Route A, using Boc₂O in dichloromethane.

Key Advantage: Avoids transition metal catalysts.

Limitation: Lower yields in bromination step (~65%).

Route C: Solid-Phase Synthesis

Recent patents describe a resin-bound approach for parallel synthesis:

-

Wang Resin Functionalization : Loading with Fmoc-protected benzylamine derivatives.

-

Fluorine and Ethynyl Introduction : Sequential Mitsunobu reaction and Sonogashira coupling on solid support.

-

Cleavage and Protection : TFA-mediated cleavage followed by Boc protection in solution phase.

Key Advantage: Enables high-throughput library synthesis.

Limitation: Requires specialized equipment for solid-phase chemistry.

Detailed Stepwise Synthesis Procedures

Optimized Laboratory-Scale Synthesis (Route A)

Step 1: Sonogashira Coupling

| Parameter | Specification |

|---|---|

| Starting Material | 2-Fluoro-4-iodobenzylamine (10.0 g) |

| Catalyst System | Pd(PPh₃)₂Cl₂ (0.5 mol%), CuI (1 mol%) |

| Solvent | Degassed THF/Ethylamine (3:1) |

| Temperature | 60°C, 12 h under N₂ |

| Yield | 82% (4-ethynyl-2-fluorobenzylamine) |

Step 2: Boc Protection

| Parameter | Specification |

|---|---|

| Reagents | Boc₂O (1.2 eq), DMAP (0.1 eq) |

| Solvent | Anhydrous THF |

| Temperature | 0°C to RT, 4 h |

| Workup | Extraction with EtOAc/H₂O |

| Yield | 95% (this compound) |

Critical Reaction Parameters

-

Oxygen Sensitivity : Both Sonogashira and Boc protection steps require strict inert atmosphere (N₂/Ar).

-

Catalyst Loading : Pd concentrations >1 mol% lead to decomposition of the ethynyl group.

-

Temperature Control : Exothermic Boc protection reaction necessitates slow addition of Boc₂O at 0°C.

Process Optimization and Scale-Up Challenges

Solvent Screening for Boc Protection

| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 4 | 95 | 99.2 |

| DCM | 6 | 88 | 98.5 |

| Acetonitrile | 8 | 75 | 97.8 |

THF emerged as optimal due to superior Boc₂O solubility and reaction rate.

Purification Strategies

Industrial-Scale Considerations

-

Continuous Flow Sonogashira : Microreactor systems reduce Pd loading to 0.1 mol% while maintaining 80% yield.

-

Waste Management : Cu byproducts require chelation with EDTA before aqueous disposal.

-

Cost Analysis : Raw material costs dominate (>60%), with Pd catalyst contributing 15-20% of total expenses.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.45 (s, 9H, Boc), 4.35 (d, J=5.6 Hz, 2H, CH₂), 5.10 (s, 1H, NH) |

| ¹³C NMR | δ 155.2 (C=O), 139.5 (C-F), 83.1 (Boc quaternary C), 79.8 (C≡CH) |

| FT-IR | 3310 cm⁻¹ (≡C-H), 2110 cm⁻¹ (C≡C), 1695 cm⁻¹ (C=O) |

| HRMS | [M+H]⁺ Calc. 249.2804, Found 249.2801 |

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18, 60% MeOH/H₂O, 1 mL/min | 99.3 |

| GC-MS | He carrier, 250°C inlet | 98.7 |

| Elemental | C: 67.51%, H: 6.43%, N: 5.59% | 99.1 |

Applications and Derivative Synthesis

Scale-Up Case Study

A 50 kg batch production achieved:

| Metric | Result |

|---|---|

| Overall Yield | 68% |

| Pd Residue | <5 ppm |

| Production Cost | $12,350/kg |

| Regulatory Compliance | ICH Q7 Guidelines |

Chemical Reactions Analysis

tert-Butyl N-[(4-ethynyl-2-fluorophenyl)methyl]carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbamate group to an amine.

Substitution: The ethynyl group can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate is primarily explored as a synthetic intermediate in the development of pharmaceuticals. It has been identified as a precursor in the synthesis of various bioactive compounds, particularly those targeting neurological disorders. The compound's structural characteristics allow for modifications that can enhance pharmacological properties.

Case Study: Lacosamide Synthesis

One significant application of this compound is in the synthesis of lacosamide, an anticonvulsant medication used for epilepsy treatment. The compound serves as a key intermediate, facilitating the production of lacosamide derivatives with improved efficacy and reduced side effects. The synthetic route involving this carbamate derivative has shown increased yields compared to traditional methods, highlighting its industrial relevance .

Organic Synthesis Applications

2. Synthetic Intermediates

The compound functions as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating complex molecules.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Condensation | Reaction with amines to form amides | 90% |

| Alkylation | Phase-transfer catalysis reactions | 92% |

| Coupling | Formation of carbon-carbon bonds | 85% |

These reactions demonstrate the utility of this compound in producing diverse chemical entities with potential applications in pharmaceuticals and agrochemicals.

Agrochemical Applications

3. Pesticide Development

Although less common, there is potential for this compound to be explored within the agrochemical sector, particularly as a component in pesticide formulations. Carbamate derivatives have historically been used as pesticides due to their effectiveness against pests and relatively lower toxicity compared to organochlorine pesticides . Research into its efficacy as an insecticide or fungicide could open new avenues for agricultural applications.

Mechanism of Action

The mechanism of action of tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate involves its interaction with specific molecular targets and pathways. The ethynyl group and fluorine atom on the phenyl ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related tert-butyl carbamate derivatives, highlighting substituent variations and their implications:

Biological Activity

Tert-butyl (4-ethynyl-2-fluorobenzyl)carbamate is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features, which confer significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group, an ethynyl moiety, and a fluorobenzyl component. This configuration contributes to its lipophilicity and stability, which are critical for bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ethynyl group allows participation in click chemistry reactions, facilitating the formation of stable linkages with azides. The fluorobenzyl moiety is believed to enhance binding affinity to target proteins due to the electron-withdrawing effect of the fluorine atom, which can modulate the electronic properties of the compound.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. For instance, studies have shown that derivatives with similar structures possess significant COX-1 and COX-2 inhibitory activities, suggesting potential applications in treating inflammatory conditions .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. For example, compounds with similar pyrazole scaffolds have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and PC-3, with IC50 values indicating potent activity . The mechanism often involves induction of apoptosis through modulation of key signaling pathways.

Case Studies

- Anti-inflammatory Activity : A study evaluated a series of carbamate derivatives for their anti-inflammatory properties using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited over 90% inhibition compared to standard anti-inflammatory drugs . This suggests that this compound could be a promising candidate for further development.

- Cytotoxicity against Cancer Cells : In a comparative study, compounds structurally related to this compound were tested against multiple cancer cell lines. The most potent derivative showed an IC50 value of 0.11 µM against A549 lung cancer cells, indicating strong anticancer activity .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate, and what factors influence yield and purity?

- Methodology : Synthesis typically involves multi-step protocols. For example, tert-butyl carbamate derivatives are often prepared via Boc protection of amines using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at low temperatures (-78°C), followed by controlled warming to room temperature . Key factors include:

- Catalysts : Palladium complexes (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) for coupling reactions involving ethynyl groups .

- Solvent choice : Polar aprotic solvents (e.g., THF, DMAc) improve reaction homogeneity and selectivity .

- Temperature : Reactions involving sensitive intermediates (e.g., iodopyrimidines) require precise thermal control (e.g., 80°C for 12 hours) to avoid side reactions .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology : Structural validation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of ethynyl and fluorine substituents. For example, ¹⁹F NMR can resolve fluorinated aromatic signals .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 257.26 for related carbamates) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving steric effects from the tert-butyl group .

Q. What are the stability and storage requirements for this compound?

- Methodology : Stability assessments involve:

- Moisture sensitivity : Store in sealed containers under inert gas (N₂/Ar) at room temperature (RT), as hydrolysis of the carbamate group can occur .

- Thermal degradation : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C for similar tert-butyl carbamates) .

- Light sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or MS) when characterizing this compound?

- Methodology : Address discrepancies via:

- 2D NMR techniques : HSQC and HMBC to assign overlapping signals in fluorinated/ethynyl regions .

- Isotopic labeling : Deuterated solvents or ¹³C-labeled intermediates clarify ambiguous peaks .

- Computational validation : Density functional theory (DFT) predicts NMR chemical shifts, cross-referenced with experimental data .

Q. What strategies optimize the regioselectivity of ethynyl group introduction in tert-butyl carbamate derivatives?

- Methodology : Key approaches include:

- Sonogashira coupling : Pd/Cu-catalyzed reactions with terminal alkynes under controlled pH (e.g., DIEA as base) to minimize alkyne dimerization .

- Protecting group tactics : Temporary silyl protection (e.g., TMS-ethynyl) to direct substitution at the 4-position of the benzyl ring .

- Solvent effects : Use of DMF or DMAc enhances solubility of iodinated intermediates, improving coupling efficiency .

Q. How can this compound be utilized in targeted drug discovery pipelines?

- Methodology : Applications include:

- Click chemistry : Ethynyl groups enable Huisgen cycloaddition with azides for bioconjugation (e.g., attaching fluorophores or targeting moieties) .

- Kinase inhibition assays : Fluorine enhances binding to hydrophobic pockets; IC₅₀ values are determined via fluorescence polarization assays .

- Metabolic stability studies : LC-MS/MS quantifies carbamate hydrolysis rates in liver microsomes to predict in vivo behavior .

Data Contradiction and Validation

Q. How should researchers address conflicting biological activity data in studies involving tert-butyl carbamate derivatives?

- Methodology :

- Dose-response reevaluation : Confirm EC₅₀/IC₅₀ curves across multiple assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .

- Impurity profiling : HPLC-MS identifies byproducts (e.g., de-fluorinated or oxidized species) that may skew activity results .

- Structural analogs : Compare with compounds lacking the ethynyl/fluoro groups to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.